2,2-Diethoxy-2-pyridin-4-ylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2-Diethoxy-2-pyridin-4-ylethanamine is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 349956. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmaceutical Research
2,2-Diethoxy-2-pyridin-4-ylethanamine, as part of the chemical structure of doxylamine succinate (an antihistamine), has been synthesized for toxicological studies. This synthesis involves a two-step process starting from 2-benzoyl pyridine (Rao & Damodaran, 1986).
Chemistry and Material Science
The compound's derivatives have been utilized in the synthesis of nickel(II) complexes, which are active catalysts for ethylene oligomerization, indicating potential applications in material science and industrial chemistry (Nyamato, Ojwach, & Akerman, 2016).
Electro-Optic Materials
A derivative, 1-(pyridin-4-yl)-2-[(N-methylpyrrol-2-yl)-5-methylenediethanolamine]ethene, has been synthesized and used for the formation of nonlinear optical/electro-optic multilayers, indicating its potential in the field of optoelectronics (Facchetti et al., 2003).
Organic Synthesis
This compound is involved in the formation of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which serve as scaffolds for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles, crucial in organic chemistry (Ruano, Fajardo, & Martín, 2005).
Bioconjugation and Immunization
The compound's derivatives have been used in the synthesis of thiol-reactive heterobifunctional reagents, crucial for the coupling of peptides to liposomes. This application is significant in the field of bioconjugation and immunization (Frisch, Boeckler, & Schuber, 1996).
Catalysis
Complexes derived from this compound have been studied for their role in catalysis, particularly the Suzuki-Miyaura reaction, showcasing its potential in organic transformations and industrial applications (Shukla et al., 2021).
Properties
IUPAC Name |
2,2-diethoxy-2-pyridin-4-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-3-14-11(9-12,15-4-2)10-5-7-13-8-6-10/h5-8H,3-4,9,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUQGUNFLCTQFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN)(C1=CC=NC=C1)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319732 |
Source
|
Record name | 2,2-diethoxy-2-pyridin-4-ylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70319732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74209-44-2 |
Source
|
Record name | 74209-44-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-diethoxy-2-pyridin-4-ylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70319732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.